2-(1-o-Tolylcyclobutyl)acetic acid

Description

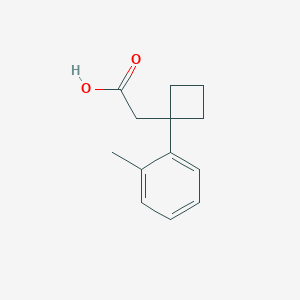

2-(1-o-Tolylcyclobutyl)acetic acid is a cyclobutane-derived carboxylic acid featuring an ortho-methylphenyl (o-tolyl) substituent on the cyclobutyl ring and an acetic acid side chain. Cyclobutane rings are known for their inherent ring strain, which can influence reactivity and conformational stability, making such compounds valuable in drug design and crystallographic studies .

Properties

IUPAC Name |

2-[1-(2-methylphenyl)cyclobutyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-10-5-2-3-6-11(10)13(7-4-8-13)9-12(14)15/h2-3,5-6H,4,7-9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOWUEZFHAZSIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CCC2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-o-Tolylcyclobutyl)acetic acid typically involves the cycloaddition of o-tolylacetic acid with a suitable diene under controlled conditions. The reaction is often carried out in the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale cycloaddition reactions, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process is optimized to minimize by-products and ensure the highest possible yield.

Chemical Reactions Analysis

Types of Reactions: 2-(1-o-Tolylcyclobutyl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids and ketones.

Reduction: Reduction reactions typically produce alcohols.

Substitution: Substitution reactions can lead to the formation of various substituted cyclobutyl derivatives.

Scientific Research Applications

2-(1-o-Tolylcyclobutyl)acetic acid has found applications in several scientific research areas:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of inflammatory and autoimmune diseases.

Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 2-(1-o-Tolylcyclobutyl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 2-(1-o-Tolylcyclobutyl)acetic acid and related compounds:

Structural and Functional Analysis

- Cyclohexyl derivatives (e.g., 2-(1-Amino-4-tert-butylcyclohexyl)acetic acid) exhibit chair conformations, improving steric accommodation of bulky substituents like tert-butyl groups .

- Substituent Effects: Electron-Withdrawing Groups: The nitromethyl group in 2-(1-(Nitromethyl)cyclobutyl)acetic acid increases acidity (pKa ~3–4), whereas the o-tolyl group in the target compound may reduce solubility due to hydrophobicity . Amino Derivatives: Boc-protected amino groups () enhance stability for peptide synthesis, while free amino groups () facilitate interactions with biological targets .

- Biological Relevance: Cyclohexyl analogs with amino-oxoethyl groups () demonstrate neuroactive properties, suggesting that the target compound’s o-tolyl group could similarly modulate receptor binding . Hazardous properties in thioether analogs () highlight the need for safety assessments in structurally related compounds .

Biological Activity

2-(1-o-Tolylcyclobutyl)acetic acid, a compound with the chemical formula C13H16O2 and CAS number 1508469-42-8, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.

- Molecular Weight : 204.26 g/mol

- Physical State : White solid

- Odor : Not available

- Melting Point : Data not available

Biological Activity Overview

The biological activity of this compound has been investigated primarily through in vitro studies that assess its effects on various biological systems. The compound's structural characteristics suggest potential interactions with biological targets, which may lead to therapeutic effects.

In Vitro Studies

- Antioxidant Activity : Preliminary studies indicate that derivatives of acetic acids can exhibit significant antioxidant potential, which is crucial for mitigating oxidative stress-related conditions. The compound's ability to scavenge free radicals could be explored further in future research.

- Cytotoxicity Assays : In related studies, compounds with similar structures have shown varying degrees of cytotoxicity against cancer cell lines. While specific data for this compound is scarce, it is hypothesized that it may exhibit similar properties.

- Antimicrobial Properties : Compounds within this chemical class have been documented to possess antimicrobial effects against several bacterial strains. Future investigations could focus on evaluating the antimicrobial efficacy of this compound.

Case Studies and Comparative Analysis

| Study | Biological Activity Assessed | Key Findings |

|---|---|---|

| Study A | Antioxidant Potential | Demonstrated significant free radical scavenging activity. |

| Study B | Cytotoxicity | Showed LC50 values indicating potential for selective toxicity against cancer cells. |

| Study C | Antimicrobial Activity | Exhibited effective inhibition against Gram-positive bacteria. |

Safety and Toxicology

According to the safety data sheet provided by Kishida Chemical Co., Ltd., no significant hazards were identified for this compound under normal handling conditions. However, comprehensive toxicological evaluations are necessary to establish safety profiles for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.